molecular formula C24H19N3O2 B421732 4-acetamido-N-[(E)-anthracen-9-ylmethylideneamino]benzamide

4-acetamido-N-[(E)-anthracen-9-ylmethylideneamino]benzamide

Katalognummer: B421732
Molekulargewicht: 381.4g/mol
InChI-Schlüssel: QEDUWESMIOKVQQ-MFKUBSTISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-acetamido-N-[(E)-anthracen-9-ylmethylideneamino]benzamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an anthrylmethylene group, a hydrazino group, and a phenylacetamide moiety, making it a subject of interest in organic chemistry and related disciplines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-[(E)-anthracen-9-ylmethylideneamino]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between 9-anthraldehyde and hydrazine to form the anthrylmethylene hydrazine intermediate. This intermediate is then reacted with 4-aminobenzoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-acetamido-N-[(E)-anthracen-9-ylmethylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce anthrylmethylamines.

Wissenschaftliche Forschungsanwendungen

4-acetamido-N-[(E)-anthracen-9-ylmethylideneamino]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of 4-acetamido-N-[(E)-anthracen-9-ylmethylideneamino]benzamide involves its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the hydrazino group may form reactive intermediates that interact with cellular proteins and enzymes, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-{[2-(9-anthrylmethylene)hydrazino]carbonyl}phenyl)benzenesulfonamide
  • N-(4-{[2-(9-anthrylmethylene)hydrazino]carbonyl}phenyl)benzamide

Uniqueness

4-acetamido-N-[(E)-anthracen-9-ylmethylideneamino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Eigenschaften

Molekularformel

C24H19N3O2

Molekulargewicht

381.4g/mol

IUPAC-Name

4-acetamido-N-[(E)-anthracen-9-ylmethylideneamino]benzamide

InChI

InChI=1S/C24H19N3O2/c1-16(28)26-20-12-10-17(11-13-20)24(29)27-25-15-23-21-8-4-2-6-18(21)14-19-7-3-5-9-22(19)23/h2-15H,1H3,(H,26,28)(H,27,29)/b25-15+

InChI-Schlüssel

QEDUWESMIOKVQQ-MFKUBSTISA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Isomerische SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.